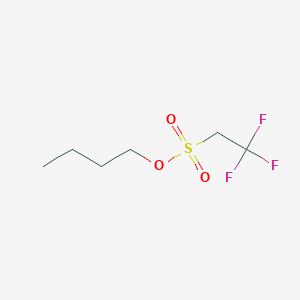
4'-Bromo-2,6-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2,6-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 4’ position and two methyl groups at the 2 and 6 positions on the biphenyl structure. The molecular formula of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl is C14H13Br, and it has a molecular weight of 261.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylbiphenyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted biphenyl derivatives
- Oxidized biphenyl compounds
- Reduced biphenyl compounds
Aplicaciones Científicas De Investigación
4’-Bromo-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2,6-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
4,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
2,4’-Dimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions, leading to variations in chemical properties.
4-Bromo-1,1’-biphenyl:
Uniqueness: 4’-Bromo-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Propiedades
Número CAS |
919104-95-3 |
|---|---|
Fórmula molecular |
C14H13Br |
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13Br/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3 |
Clave InChI |
WUNZHLICJSOLPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
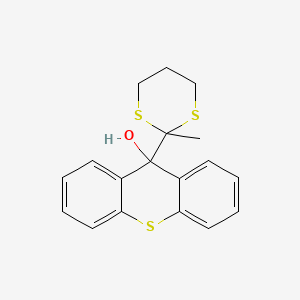
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)

![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
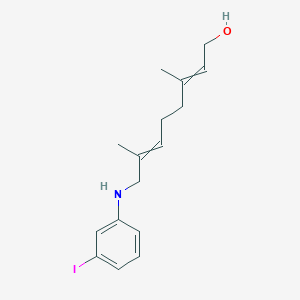
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)


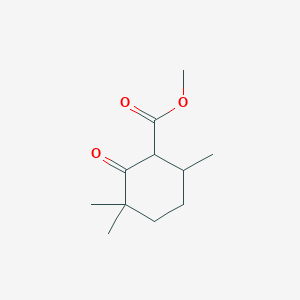
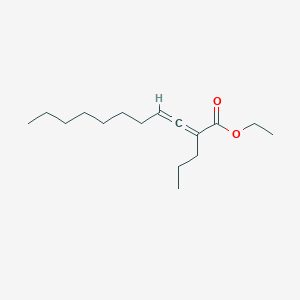
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
